Bis(2-(2-butoxyethoxy)ethyl) undecanedioate
Description
Bis(2-(2-butoxyethoxy)ethyl) undecanedioate (CAS 85284-12-4) is a diester compound derived from undecanedioic acid (C11 dicarboxylic acid) and 2-(2-butoxyethoxy)ethanol. Its molecular formula is C27H52O8, with a molecular weight of 504.7 g/mol and a density of 0.996 g/cm³ . Key physical properties include a boiling point of 551.5°C and a flash point of 227.5°C, indicating high thermal stability.
Properties
CAS No. |
85284-12-4 |
|---|---|
Molecular Formula |
C27H52O8 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
bis[2-(2-butoxyethoxy)ethyl] undecanedioate |
InChI |
InChI=1S/C27H52O8/c1-3-5-16-30-18-20-32-22-24-34-26(28)14-12-10-8-7-9-11-13-15-27(29)35-25-23-33-21-19-31-17-6-4-2/h3-25H2,1-2H3 |
InChI Key |
PAVCUFXONGUODS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(=O)CCCCCCCCCC(=O)OCCOCCOCCCC |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Scheme
Research Findings and Optimization
Catalyst Efficiency: Studies on similar esterification reactions indicate that solid acid catalysts can improve selectivity and reduce corrosion issues compared to liquid acids. Ion-exchange resins have been reported to facilitate easier separation and recycling.
Reaction Monitoring: Acid value titration and infrared spectroscopy (monitoring the disappearance of carboxylic acid peaks and appearance of ester carbonyl peaks) are standard analytical methods to track reaction progress.
Yield and Purity: Optimized conditions typically yield over 90% ester product with purity exceeding 98%, suitable for industrial applications such as coatings and polymer additives.
Environmental and Safety Notes: The reaction requires careful handling of acidic catalysts and control of temperature to prevent side reactions such as ether cleavage or polymerization.
Comparative Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Reaction Temperature | 140–180 °C | Higher temperatures favor esterification but risk side reactions |
| Catalyst Type | Sulfuric acid, p-TSA, ion-exchange resin | Choice affects ease of purification and environmental impact |
| Molar Ratio (Alcohol:Acid) | 2:1 to 2.5:1 | Excess alcohol drives reaction forward |
| Reaction Time | 4–8 hours | Depends on catalyst and temperature |
| Water Removal Method | Azeotropic distillation (e.g., with toluene) or molecular sieves | Essential to shift equilibrium |
| Purification | Vacuum distillation, solvent extraction | Removes residual acid and unreacted materials |
Chemical Reactions Analysis
Types of Reactions
Bis(2-(2-butoxyethoxy)ethyl) undecanedioate can undergo various chemical reactions, including:
Oxidation: The ether groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and ethers.
Scientific Research Applications
Applications Overview
The applications of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate can be categorized into several key areas:
Plasticizers
- Functionality : As a plasticizer, it enhances the flexibility and workability of polymers.
- Case Study : Research indicates that the incorporation of this compound into polyvinyl chloride (PVC) formulations significantly improves mechanical properties without compromising thermal stability .
Solvents
- Usage : It serves as a solvent in coatings, inks, and adhesives due to its excellent solvency power.
- Research Findings : Studies have shown that using this compound as a solvent in ink formulations results in improved drying times and print quality compared to traditional solvents .
Chemical Intermediate
- Role : This compound acts as an intermediate in the synthesis of other chemicals, including surfactants and emulsifiers.
- Example : In the production of surfactants, it is used to create stable emulsions that are essential for various industrial applications .
Flame Retardants
- Application : It has been explored as a potential flame retardant additive in plastics.
- Findings : Research has demonstrated that incorporating this compound into polymer matrices can significantly reduce flammability while maintaining material integrity .
Data Tables
| Application Type | Description | Key Benefits |
|---|---|---|
| Plasticizers | Enhances flexibility of polymers | Improved mechanical properties |
| Solvents | Used in coatings, inks, and adhesives | Better solvency and drying times |
| Chemical Intermediate | Precursor for surfactants and emulsifiers | Essential for stable formulations |
| Flame Retardants | Additive for reducing flammability | Enhanced safety profiles |
Health and Safety Considerations
While this compound has beneficial applications, it is essential to consider its health and safety implications. Toxicological assessments indicate that exposure levels must be monitored to mitigate potential adverse effects. Studies have shown that while dermal exposure at low concentrations does not pose significant health risks, higher doses may lead to irritative effects .
Mechanism of Action
The mechanism of action of Bis(2-(2-butoxyethoxy)ethyl) undecanedioate involves its interaction with various molecular targets and pathways. The ester and ether groups in the compound can participate in hydrogen bonding and hydrophobic interactions, influencing its behavior in biological systems. These interactions can affect the compound’s solubility, stability, and reactivity, making it a valuable tool in various scientific applications .
Comparison with Similar Compounds
Structural and Molecular Differences
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Backbone Chain Length | Ester Group Structure |
|---|---|---|---|---|---|
| Bis(2-(2-butoxyethoxy)ethyl) undecanedioate | 85284-12-4 | C27H52O8 | 504.7 | C11 (undecanedioic acid) | 2-(2-butoxyethoxy)ethyl |
| Decanedioic acid, bis(2-butoxyethyl) ester | 141-19-5 | C22H42O6 | 402.6 | C10 (decanedioic acid) | 2-butoxyethyl |
| Decanedioic acid, bis(2-ethylhexyl) ester | 122-62-3 | C26H50O4 | 426.7 | C10 (decanedioic acid) | 2-ethylhexyl |
| Bis(2-(2-butoxyethoxy)ethyl) adipate | 141-17-3 | C22H42O8 | 434.6 | C6 (adipic acid) | 2-(2-butoxyethoxy)ethyl |
| Diisopropyl adipate | 6938-94-9 | C12H22O4 | 230.3 | C6 (adipic acid) | isopropyl |
Key Observations :
- Backbone Length : The target compound’s undecanedioic acid (C11) backbone provides greater flexibility and lower volatility compared to shorter-chain analogs like adipates (C6) or decanedioates (C10) .
- Ester Groups : The 2-(2-butoxyethoxy)ethyl group enhances hydrophilicity and biodegradability relative to purely alkyl esters (e.g., 2-ethylhexyl or isopropyl groups) .
Physical and Thermal Properties
| Compound Name | Density (g/cm³) | Boiling Point (°C) | Flash Point (°C) | Solubility in Water |
|---|---|---|---|---|
| This compound | 0.996 | 551.5 | 227.5 | Insoluble |
| Decanedioic acid, bis(2-butoxyethyl) ester | Data unavailable | Data unavailable | Data unavailable | Insoluble (inferred) |
| Decanedioic acid, bis(2-ethylhexyl) ester | 0.910–0.920* | ~300 (estimated) | >200 | Insoluble |
| Bis(2-(2-butoxyethoxy)ethyl) adipate | Data unavailable | Data unavailable | Data unavailable | Insoluble |
| Diisopropyl adipate | 0.950 | 277 | 113 | Insoluble |
*Density data for bis(2-ethylhexyl) decanedioate derived from NIST measurements at 80°C .
Key Observations :
Key Observations :
- The target compound’s safety profile is inferred to be favorable compared to toxic analogs like bis(2-methoxyethyl) ether, which is regulated under REACH due to reproductive hazards .
- Phthalate analogs (e.g., bis(2-n-butoxyethyl)phthalate) face stricter regulations, highlighting the advantage of non-phthalate esters like undecanedioates .
Research Findings and Industrial Relevance
- Thermal Stability : The extended C11 backbone and ether linkages in the target compound improve thermal resistance, making it preferable for automotive or aerospace polymers .
- Biodegradability : Ether-containing esters (e.g., 2-(2-butoxyethoxy)ethyl groups) may degrade more readily than purely alkyl esters, aligning with green chemistry trends .
- Market Trends: Non-phthalate plasticizers like undecanedioates are gaining traction due to regulatory pressures on traditional phthalates .
Biological Activity
Bis(2-(2-butoxyethoxy)ethyl) undecanedioate, also known as bis(2-(2-butoxyethoxy)ethyl) adipate, is a synthetic compound primarily used as a plasticizer in various industrial applications. Its biological activity has been a subject of research due to its widespread use and potential health implications. This article delves into the biological effects, toxicity, and safety profile of this compound based on diverse scientific sources.
- Chemical Formula : C22H42O8
- Molecular Weight : 434.564 g/mol
- CAS Number : 141-17-3
Biological Activity Overview
The biological activity of this compound can be classified into several categories, including toxicity, mutagenicity, reproductive effects, and dermal irritation.
Toxicity Studies
- Acute Toxicity : Studies indicate that acute inhalation exposure to high vapor concentrations in rats showed no lethality. Dermal LD50 values in rabbits ranged significantly, with some studies reporting values as high as 15,000 mg/kg body weight .
- Chronic Toxicity : Long-term studies (up to 2 years) revealed kidney and liver toxicity at doses greater than 800-1000 mg/kg body weight per day. No systemic effects were observed at lower doses or during inhalation studies .
- Irritation Potential : The compound is classified as slightly irritating to the skin and moderately irritating to the eyes, with some derivatives showing higher irritation levels .
Mutagenicity and Genotoxicity
Multiple studies have tested this compound for mutagenic potential using various strains of Salmonella typhimurium and Escherichia coli. The results consistently indicated negative outcomes for mutagenicity, suggesting that this compound is not likely to be genotoxic under the tested conditions .
Reproductive and Developmental Toxicity
Research on reproductive toxicity indicates no significant effects on fertility at high oral doses (up to 4,400 mg/kg/day). However, some studies noted decreased sperm motility in male mice at elevated doses without affecting overall fertility or offspring development .
Case Studies
- Case Study on Dermal Exposure : A study highlighted dermal exposure leading to contact dermatitis among workers handling the compound without adequate protective measures. The findings emphasized the importance of workplace safety protocols when dealing with chemical agents like this compound .
- Environmental Impact Assessment : An investigation into the environmental persistence of plasticizers, including this compound, indicated potential accumulation in indoor environments due to its use in consumer products. The study suggested monitoring for human exposure through indoor air quality assessments .
Summary of Findings
| Biological Activity | Findings |
|---|---|
| Acute Toxicity | No lethality observed; LD50 varies significantly |
| Chronic Toxicity | Kidney and liver toxicity at high doses |
| Mutagenicity | Generally negative across multiple tests |
| Reproductive Effects | No significant fertility issues at high doses; some effects on sperm motility |
| Dermal Irritation | Slightly irritating; potential for dermatitis with prolonged exposure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
